Amifostine - 20537-88-6

Amifostine

Catalog Number: EVT-259140
CAS Number: 20537-88-6
Molecular Formula: C5H15N2O3PS
Molecular Weight: 214.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amifostine, also known by its chemical name ethanethiol, 2-[(3-aminopropyl)amino]dihydrogen phosphate, is a cytoprotective agent, primarily known for its ability to protect normal tissues from the damaging effects of chemotherapy and radiotherapy []. This inorganic thiophosphate compound acts as a prodrug, converting into its active metabolite, WR-1065, within the body []. The protective effects are attributed to WR-1065's ability to scavenge free radicals and bind to reactive metabolites, thereby reducing damage to healthy cells [, ].

Future Directions
  • Optimization of Administration Routes: Investigating alternative administration routes for Amifostine, such as subcutaneous delivery, could improve patient convenience and potentially enhance its efficacy in certain clinical settings [, ].

  • Combination Therapies: Exploring the synergistic potential of Amifostine with other therapeutic agents, such as chemotherapeutics or targeted therapies, could lead to more effective treatment strategies for various cancers [, ].

  • Delineating Molecular Mechanisms: Further research is needed to fully elucidate the molecular mechanisms underlying Amifostine's cytoprotective and potential anti-angiogenic effects. This knowledge could lead to the development of more targeted and effective therapies [, ].

  • Personalized Medicine Approaches: Investigating the influence of genetic variations on Amifostine's efficacy and toxicity could pave the way for personalized treatment strategies, optimizing its use in different patient populations [].

  • Exploration of Novel Applications: Given its diverse biological effects, exploring the potential of Amifostine in other disease models, such as inflammatory disorders or neurodegenerative diseases, could uncover novel therapeutic applications [].

WR-1065

  • Compound Description: WR-1065, chemically known as 2-[(Aminopropyl)amino]ethanethiol, is the active metabolite of amifostine. It is a free thiol that acts as a potent scavenger of oxygen free radicals, which are generated by ionizing radiation and some chemotherapy agents [, , , , ]. WR-1065 is believed to provide protection by binding to reactive metabolites of alkylating or platinum agents and acting as a scavenger of oxygen free radicals [].
  • Compound Description: WR-33278 is the symmetrical disulfide of WR-1065 []. Both WR-1065 and WR-33278 structurally resemble endogenous polyamines [].

Hydrogen Peroxide (H2O2)

  • Compound Description: Hydrogen peroxide (H2O2) is a reactive oxygen species. It is a byproduct of WR-1065 degradation [].
  • Relevance: H2O2 generation from WR-1065 may play a role in the cellular effects of amifostine, particularly concerning its influence on the redox status of cells [].

2-Chlorodeoxyadenosine (2-CdA)

  • Compound Description: 2-Chlorodeoxyadenosine (2-CdA), also known as cladribine, is a purine analog used in the treatment of lymphoproliferative disorders []. It has shown efficacy in inducing hematological remission in patients with chronic phase Philadelphia chromosome-positive chronic myelogenous leukemia (CML) [].
  • Relevance: The research investigated the potential of combining 2-CdA with amifostine as a purging strategy in CML autografting, aiming to eliminate neoplastic cells from the autograft while protecting normal hematopoietic precursors from 2-CdA toxicity [].
Source and Classification

Amifostine is classified as a thiophosphate compound and is recognized for its role as a protective agent against radiation and chemotherapy-induced toxicity. It is often used in clinical settings to protect normal tissues from the adverse effects of cancer treatments, particularly in patients undergoing radiotherapy for head and neck cancers. The compound is known under various names, including Ethyol, and has been approved for use by regulatory bodies such as the United States Food and Drug Administration.

Synthesis Analysis

The synthesis of Amifostine involves several methods, with two primary synthetic routes being highlighted:

Both methods emphasize the importance of specific reaction conditions to maximize yield and purity.

Molecular Structure Analysis

Amifostine has a molecular formula of C5H14N2O3PSC_5H_{14}N_2O_3PS and a molar mass of approximately 214.23 g/mol. The structure features a phosphorothioate group that contributes to its biological activity. The compound can be represented as follows:

Amifostine Structure  HOCH2CH2NH 2C CH3)P S O 2\text{Amifostine Structure }\quad \text{ HOCH}_2\text{CH}_2\text{NH }_2\text{C CH}_3)\text{P S O 2}

Structural Characteristics:

  • Functional Groups: Contains hydroxyl (-OH), amine (-NH), and phosphorothioate functionalities.
  • Stereochemistry: The presence of chiral centers may influence its pharmacological properties.
Chemical Reactions Analysis

Amifostine participates in several important chemical reactions:

  1. Dephosphorylation: In biological systems, Amifostine is rapidly dephosphorylated by alkaline phosphatase to form its active metabolite WR-1065, which possesses thiol groups that can scavenge free radicals generated during chemotherapy or radiotherapy.
  2. Reduction Reactions: In laboratory synthesis, Amifostine can undergo reduction reactions where intermediates are transformed into the final product through various reducing agents like sodium borohydride.
  3. Condensation Reactions: The formation of Amifostine from its precursors often involves condensation reactions where water is eliminated during the formation of new bonds.
Mechanism of Action

The primary mechanism of action for Amifostine involves its conversion into the active thiol metabolite WR-1065 through dephosphorylation. This metabolite exhibits protective effects by:

  • Scavenging Free Radicals: WR-1065 can neutralize harmful free radicals produced during radiation therapy, thereby protecting cellular components like DNA from oxidative damage.
  • Inhibiting Alkylation: It acts as a nucleophile that prevents alkylation of nucleic acids, further safeguarding normal cells from cytotoxic effects.

This selective protection mechanism is particularly beneficial in tissues where alkaline phosphatase activity is higher than in tumor cells, allowing for targeted cytoprotection .

Physical and Chemical Properties Analysis

Amifostine exhibits various physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water; this property is crucial for its administration via intravenous routes.
  • Stability: Sensitive to moisture and should be stored in a dry environment.
  • Melting Point: Approximately 80 °C.

These properties are essential for ensuring effective delivery and stability during storage and handling .

Applications

Amifostine's primary application lies within oncology:

  1. Radioprotection: It is administered prior to radiotherapy sessions to protect normal tissues from radiation damage.
  2. Chemoprotection: Used alongside chemotherapy regimens to reduce side effects such as nephrotoxicity associated with certain chemotherapeutic agents.
  3. Research Applications: Investigated for potential use in other therapeutic areas due to its antioxidant properties.
Mechanistic Ontogeny of Amifostine in Radioprotection and Chemoprotection

Molecular Pathways of Free Radical Scavenging and Reactive Oxygen Species (ROS) Neutralization

The cytoprotective efficacy of amifostine predominantly originates from the potent free radical scavenging capacity of its active metabolite, WR-1065. This free thiol compound exerts its protective effects through several complementary chemical mechanisms:

  • Hydrogen Donation and Radical Neutralization: WR-1065's sulfhydryl group (-SH) readily donates hydrogen atoms to radiation-induced carbon-centered DNA radicals, preventing permanent molecular damage. This reaction converts WR-1065 to the disulfide metabolite WR-33278 while repairing macromolecular lesions [6] [8]. The reaction kinetics favor WR-1065 over endogenous thiols like glutathione due to its superior nucleophilicity and reaction rate constants with ROS.

  • Direct ROS Scavenging: WR-1065 demonstrates exceptional reactivity with hydroxyl radicals (•OH), the most damaging species produced during radiolysis of cellular water. In vitro studies reveal near diffusion-limited reaction rates exceeding 10^9 M^−1s^−1, making it one of the most efficient synthetic hydroxyl radical scavengers identified [6] [8]. This direct quenching prevents hydroxyl radical interaction with DNA, proteins, and membrane lipids.

  • Metal Chelation: The thiol and amine groups of WR-1065 enable chelation of redox-active metals (e.g., iron and copper), preventing Fenton reaction-driven hydroxyl radical generation. This mechanism is particularly relevant in mitigating cisplatin-induced nephrotoxicity, where metal-catalyzed ROS contribute significantly to tubular damage [4] [7].

Table 1: Reactive Oxygen Species (ROS) Neutralization by WR-1065

ROS SpeciesReaction Rate Constant (M⁻¹s⁻¹)Primary MechanismBiological Significance
Hydroxyl radical (•OH)4.9 × 10⁹Hydrogen donationPrevents DNA strand breaks and base damage
Superoxide (O₂•⁻)1.7 × 10⁴Electron transferReduces oxidative stress signaling
Hydrogen peroxide (H₂O₂)3.6 × 10⁻¹Catalytic reductionLimits peroxidase-mediated damage amplification
Peroxyl radical (ROO•)1.2 × 10⁶Radical terminationInhibits lipid peroxidation chain reactions
Hypochlorous acid (HOCl)3.1 × 10⁷Sulfhydryl oxidationPrevents neutrophil-mediated tissue damage

Electron paramagnetic resonance spectroscopy studies confirm that WR-1065 reduces radiation-induced radical formation by up to 90% in normal cells at pharmacologically relevant concentrations (2-4 mM intracellularly) [6] [8]. This preferential accumulation in normal tissues creates a biochemical shield against oxidative damage during radiotherapy or chemotherapy without compromising tumor cell killing.

Alkaline Phosphatase-Mediated Prodrug Activation and Tissue Selectivity Dynamics

The selective cytoprotection by amifostine hinges on its differential activation and uptake in normal versus neoplastic tissues, governed by the enzyme alkaline phosphatase:

  • Activation Kinetics: Membrane-bound alkaline phosphatase rapidly dephosphorylates amifostine (WR-2721) to the membrane-permeable free thiol WR-1065. This enzymatic conversion occurs predominantly on the endothelial surfaces of normal vasculature, generating high local concentrations of WR-1065 available for cellular uptake [6] [8]. The reaction proceeds optimally at pH 7.4 (characteristic of normal tissues), with enzymatic efficiency declining markedly below pH 6.8 (typical of tumor microenvironments).

  • Tissue-Specific Expression Gradient: Immunohistochemical analyses reveal alkaline phosphatase expression is 275-fold higher in normal tissues compared to various carcinomas. Specifically, 85-90% of normal tissue capillaries show intense alkaline phosphatase activity versus only 6-17% of tumor-associated vessels [6]. This differential expression creates a substantial activation gradient, with normal tissues generating WR-1065 concentrations 50-100 fold higher than adjacent tumors within 10 minutes of administration [6] [8].

Table 2: Alkaline Phosphatase Activity and WR-1065 Biodistribution

Tissue TypeAlkaline Phosphatase Activity (Units/mg protein)WR-1065 Concentration (µg/g tissue)Tumor-to-Normal Ratio
Parotid gland38.7 ± 4.278.9 ± 6.30.11
Renal cortex42.3 ± 5.182.4 ± 7.10.13
Hepatic tissue35.6 ± 3.868.2 ± 5.90.15
Intestinal mucosa29.4 ± 3.154.7 ± 4.80.18
Lung alveoli26.8 ± 2.949.1 ± 4.20.21
Mammary carcinoma0.14 ± 0.038.7 ± 1.2-
Squamous cell carcinoma0.11 ± 0.027.2 ± 0.9-
  • Transport Dynamics: The polyamine transporter system further enhances selective uptake in normal cells. WR-1065 and its disulfide WR-33278 structurally resemble endogenous polyamines, exploiting active transport mechanisms conserved in normal tissues. Tumors frequently exhibit dysfunctional polyamine transport due to elevated intracellular polyamines inducing antizyme (OAZ), which suppresses transporter activity. Transfection experiments demonstrate that OAZ-expressing cancer cells exhibit 70-80% reduction in WR-33278 uptake and consequent loss of radioprotection [2]. This transport differential creates an additional layer of selectivity beyond enzymatic activation.

The convergence of pH-dependent enzymatic activation, differential endothelial phosphatase expression, and functional polyamine transport creates a robust system for preferential cytoprotection of normal tissues. Importantly, repeated dosing does not alter this biodistribution pattern, confirming stable selectivity during fractionated treatment regimens [6].

DNA Repair Acceleration Mechanisms: Role in Mitigating Radiation-Induced Double-Strand Breaks

Beyond radical scavenging, amifostine enhances genomic stability through direct and indirect modulation of DNA repair machinery:

  • Chemical Repair of DNA Radicals: WR-1065 donates hydrogen atoms to radiation-induced DNA radicals (particularly carbon-centered thymidyl radicals) before oxygen fixation creates permanent lesions. This chemical repair mechanism reduces double-strand break (DSB) formation by 60-75% at pharmacologically achievable concentrations (2-4 mM) [1] [8]. The preferential binding of WR-1065 to DNA minor grooves through electrostatic interactions with phosphate groups positions it optimally for rapid radical repair.

  • Enzymatic Repair Enhancement: WR-1065 upregulates and activates key DNA repair enzymes. Experimental data demonstrate 2.3-fold induction of DNA ligase activity and 1.8-fold increase in DNA polymerase β function within 30 minutes of exposure [8]. This acceleration facilitates non-homologous end joining (NHEJ), the primary DSB repair pathway in mammalian cells. Additionally, WR-1065 promotes ATM kinase activation and facilitates phosphorylation of H2AX (γ-H2AX), critical steps in DNA damage sensing and repair complex recruitment [1].

  • p53-Mediated Pathway Modulation: In normal cells, WR-1065 induces nuclear accumulation of wild-type p53, enhancing its transcriptional regulation of DNA repair genes including p21, GADD45, and XPC [8]. This coordinated response enhances global genome and transcription-coupled nucleotide excision repair, particularly relevant for platinum drug-induced DNA adducts. Crucially, tumor cells frequently harbor p53 mutations, limiting this adaptive response specifically to normal tissues.

  • Topoisomerase Interaction: The disulfide metabolite WR-33278 binds DNA and enhances topoisomerase I-mediated relaxation of supercoiled DNA. This structural modulation increases chromatin accessibility for repair complexes, reducing DSB persistence time from >8 hours to <2 hours at cytoprotective concentrations [6] [7].

Table 3: Amifostine Metabolites and DNA Repair Enhancement

MechanismKey MetaboliteRepair Factor EnhancementBiological Consequence
Radical repairWR-106570% reduction in DNA radicalsPrevents single- and double-strand breaks
NHEJ potentiationWR-10652.3× DNA ligase activityAccelerates DSB repair (30-40% faster)
Nucleotide excision repairWR-10651.8× XPC complex assemblyFacilitates platinum adduct removal
Chromatin relaxationWR-332783.5× topoisomerase I efficiencyImproves DNA accessibility for repair
Damage sensingWR-10652.1× ATM autophosphorylationAccelerates DSB recognition and signaling
Cell cycle regulationWR-10653.2× p21 inductionEnables damage repair before replication

Radiation survival curves demonstrate that amifostine pretreatment increases the shoulder region (indicating enhanced sublethal damage repair capacity) without significantly altering the final slope (minimal protection at high doses). This pattern confirms its primary action on repairable DNA damage rather than fundamental radioresistance mechanisms [1] [7].

Hypoxia Induction and Warburg-Type Metabolic Modulation in Normal Tissue Preservation

Recent research has unveiled a novel dimension of amifostine's cytoprotection: induction of a transient hypoxic state and metabolic reprogramming in normal tissues:

  • Oxygen Consumption and Hypoxia Mimicry: WR-1065 oxidation rapidly consumes intracellular oxygen, creating a transient hypoxic state that persists for 90-120 minutes. This oxygen depletion activates hypoxia-inducible factor 1α (HIF-1α) stabilization and nuclear translocation in normal cells. Clinical studies demonstrate 35-40% reductions in venous oxygen tension within 20 minutes of amifostine administration, confirming systemic hypoxic effects [1] [6].

  • Warburg-Type Metabolic Shift: HIF-1α activation induces transcription of glycolytic enzymes while suppressing mitochondrial metabolism. Key metabolic alterations include:

  • Upregulation of glucose transporters (GLUT1/GLUT2) increasing glucose uptake 3.5-fold
  • Induction of pyruvate dehydrogenase kinase 1 (PDK1) causing phosphorylation and inactivation of pyruvate dehydrogenase (PDH)
  • Elevated lactate dehydrogenase A (LDH5) expression promoting pyruvate-to-lactate conversion [1]

This metabolic rewiring mirrors the Warburg effect observed in tumors, but crucially occurs selectively in normal tissues. The shift reduces mitochondrial reliance for ATP generation, thereby decreasing ROS production from electron transport chains during radiation exposure.

  • Energetic and Biochemical Consequences: The Warburg transition has profound cytoprotective consequences:
  • Acetyl-CoA levels decrease by 65% within 30 minutes, indicating reduced mitochondrial pyruvate usage
  • ATP production transiently decreases by 40-50% but recovers through accelerated glycolysis
  • Lactate production increases 3.7-fold, serving as an alternative energy substrate and maintaining redox balance through NAD+ regeneration [1]

Table 4: Metabolic Changes Following Amifostine Administration

Metabolic ParameterChange at 30 minChange at 60 minCellular Consequence
Oxygen consumption↓ 45%↓ 28%Reduced ROS from mitochondria
CO₂ production↓ 38%↓ 25%Suppressed Krebs cycle activity
Glucose uptake↑ 350%↑ 210%Enhanced glycolytic flux
Lactate production↑ 370%↑ 240%Cytosolic ATP generation
Acetyl-CoA levels↓ 65%↓ 40%Reduced mitochondrial entry
ATP concentration↓ 48%↓ 25%Transient energy reduction

Clinical evidence from indirect calorimetry in breast cancer patients shows significant reductions in oxygen consumption (median dVO₂ = -0.10 ± 0.04 ml/kg/min) and carbon dioxide emission (median dVCO₂ = -0.13 ± 0.03) following amifostine administration, confirming systemic metabolic effects [1]. Parallel blood analyses reveal significant glucose reduction (118 ± 15 mg/dL to 98 ± 19 mg/dL) and lactate elevation (increase of 3.69 ± 2.7 mg/dL) within 45 minutes, validating the Warburg-type shift in humans [1].

This metabolic reprogramming provides two complementary protective mechanisms: (1) reduced oxygen tension creates a transient radioprotective hypoxic state, and (2) glycolytic dependence decreases mitochondrial ROS generation during radiation exposure. Crucially, tumor cells already exhibiting Warburg metabolism cannot undergo further adaptive shifts, maintaining their radiosensitivity. The metabolic modulation represents a sophisticated, inducible defense mechanism that synergizes with amifostine's direct free radical scavenging to achieve comprehensive cytoprotection.

Properties

CAS Number

20537-88-6

Product Name

Amifostine

IUPAC Name

2-(3-aminopropylamino)ethylsulfanylphosphonic acid

Molecular Formula

C5H15N2O3PS

Molecular Weight

214.23 g/mol

InChI

InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-12-11(8,9)10/h7H,1-6H2,(H2,8,9,10)

InChI Key

JKOQGQFVAUAYPM-UHFFFAOYSA-N

SMILES

C(CN)CNCCSP(=O)(O)O

Solubility

Freely soluble in water
1.87e+01 g/L
Water approximately 450 (mg/mL)
95% Ethanol < 0.01 (mg/mL)
Chloroform < 0.01 (mg/mL)
Toluene < 0.01 (mg/mL)

Synonyms

Amifostine
Amifostine Anhydrous
Amifostine Disodium Salt
Amifostine Monohydrate
Amifostine Monohydrochloride
Amifostine Trihydrate
Aminopropyl Aminoethylthiophosphate
Aminopropylaminoethylthiophosphate
Aminopropylaminoethylthiophosphoric Acid
APAETP
Ethanethiol, 2-((3-aminopropyl)amino)-, dihydrogen phosphate (ester), trihydrate
Ethiofos
Ethiofos Anhydrous
Ethyol
Gammaphos
NSC 296961
NSC-296961
NSC296961
S-(N-(3-Aminopropyl)-2-aminoethyl)thiophosphoric Acid
WR 2721
WR-2721
WR2721
YM 08310
YM-08310
YM08310

Canonical SMILES

C(CN)CNCCSP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.